molecular formula C14H22N6O3 B12914409 5'-Deoxy-5'-(diethylamino)adenosine CAS No. 87830-57-7

5'-Deoxy-5'-(diethylamino)adenosine

Cat. No.: B12914409
CAS No.: 87830-57-7
M. Wt: 322.36 g/mol
InChI Key: ALOOMJWCTKNSBC-IDTAVKCVSA-N
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Description

The compound “(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((diethylamino)methyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Attachment to the Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through a glycosidic bond formation. This step often requires the use of protecting groups to ensure selective reactions.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, often using diethylamine as the nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the purine base.

    Reduction: Reduction reactions can occur at the diethylamino group, potentially converting it to a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a primary amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it interacts with enzymes, it might inhibit or activate their activity through binding to the active site or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside that also contains a purine base attached to a ribose sugar.

    Guanosine: Another nucleoside with a purine base.

    Cytidine: A nucleoside with a pyrimidine base.

Uniqueness

What sets this compound apart is the presence of the diethylamino group, which can impart unique chemical and biological properties. This group might enhance the compound’s solubility, stability, or ability to interact with specific molecular targets.

Properties

CAS No.

87830-57-7

Molecular Formula

C14H22N6O3

Molecular Weight

322.36 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(diethylaminomethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H22N6O3/c1-3-19(4-2)5-8-10(21)11(22)14(23-8)20-7-18-9-12(15)16-6-17-13(9)20/h6-8,10-11,14,21-22H,3-5H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1

InChI Key

ALOOMJWCTKNSBC-IDTAVKCVSA-N

Isomeric SMILES

CCN(CC)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCN(CC)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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